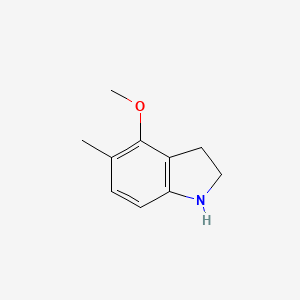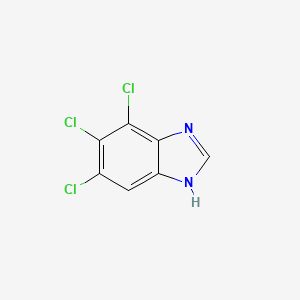
3-Phenyl-2-furanmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-furanmethanamine: is an organic compound with the molecular formula C₁₁H₁₁NO. It features a furan ring substituted with a phenyl group at the 3-position and a methylamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-furanmethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with a furan derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenyl-2-furanmethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the methylamine group.
Scientific Research Applications
Chemistry: 3-Phenyl-2-furanmethanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules, providing insights into their potential as therapeutic agents .
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-Phenyl-2-furanmethanamine involves its interaction with specific molecular targets and pathways. The furan ring and phenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
C-(3-Phenylfuran-2-yl)ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.
C-(3-Phenylfuran-2-yl)propylamine: Similar structure but with a propylamine group instead of a methylamine group.
C-(3-Phenylfuran-2-yl)butylamine: Similar structure but with a butylamine group instead of a methylamine group.
Uniqueness: 3-Phenyl-2-furanmethanamine is unique due to the specific combination of the furan ring, phenyl group, and methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-phenylfuran-2-yl)methanamine |
InChI |
InChI=1S/C11H11NO/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H,8,12H2 |
InChI Key |
GEVAGQPQKVFIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-hydroxyphenyl)methyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B8576192.png)
![N-Formyl-4-[bis(2-chloroethyl)amino]-L-phenylalanine](/img/structure/B8576207.png)
![Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B8576212.png)








